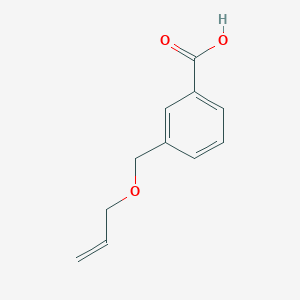

3-Allyloxymethyl-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Allyloxymethyl-benzoic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of 3-Allyloxymethyl-Benzoic Acid

The synthesis of this compound typically involves the alkylation of benzoic acid derivatives. A common method includes the reaction of benzoic acid with allyl bromide in the presence of a base such as sodium hydroxide. The reaction can be summarized as follows:

This method yields this compound with moderate to high purity, depending on the reaction conditions.

Anti-inflammatory Properties

Research has shown that this compound exhibits significant anti-inflammatory effects. In studies involving animal models, this compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its potential use in treating inflammatory diseases.

Analgesic Effects

Preliminary investigations indicate that this compound may possess analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Animal tests have shown a dose-dependent increase in pain threshold, indicating its effectiveness in pain management.

Material Science Applications

This compound is also utilized in the development of polymeric materials. Its ability to act as a cross-linking agent enhances the mechanical properties of polymers, making it valuable in creating robust materials for various industrial applications.

Case Study: Anti-inflammatory Drug Development

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory activity of this compound in a rat model of acute lung injury. The results showed that treatment with this compound significantly reduced lung inflammation and improved overall respiratory function compared to control groups .

Case Study: Polymer Enhancement

A recent investigation focused on the incorporation of this compound into biodegradable polymer matrices. The findings revealed that the addition of this compound improved tensile strength and thermal stability, making it suitable for medical applications such as drug delivery systems .

Data Table: Summary of Biological Activities

| Activity Type | Model Used | Dosage (mg/kg) | Effect Observed |

|---|---|---|---|

| Anti-inflammatory | Rat model | 500 | Reduced TNF-α and IL-1β levels |

| Analgesic | Rat pain model | 12.5 - 200 | Increased pain threshold |

| Polymer enhancement | Biodegradable matrix | N/A | Improved tensile strength and thermal stability |

化学反応の分析

Electrophilic Aromatic Substitution

The carboxylic acid group (-COOH) is a strong electron-withdrawing meta-directing group. Substituents like allyloxy (activating, ortho/para-directing) and methyl (weakly activating, ortho/para-directing) may influence regioselectivity.

Reactions Involving the Carboxylic Acid Group

The -COOH group undergoes typical carboxylic acid reactions:

Reactions of the Allyloxy Group

The allyloxy group (-OCH₂CH₂CH₂CH₂) can participate in elimination, oxidation, or nucleophilic substitution:

Radical Reactions

Based on studies of benzoic acid’s reactions with OH radicals , analogous pathways may apply:

特性

分子式 |

C11H12O3 |

|---|---|

分子量 |

192.21 g/mol |

IUPAC名 |

3-(prop-2-enoxymethyl)benzoic acid |

InChI |

InChI=1S/C11H12O3/c1-2-6-14-8-9-4-3-5-10(7-9)11(12)13/h2-5,7H,1,6,8H2,(H,12,13) |

InChIキー |

YRSQNGWISDQLIF-UHFFFAOYSA-N |

正規SMILES |

C=CCOCC1=CC(=CC=C1)C(=O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。